

Cenerimod Demonstrates Superiority Over Placebo in Preclinical Lupus Nephritis Models

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Compound of Interest

Compound Name: Cenerimod

Cat. No.: B606594

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Basel, Switzerland – November 29, 2025 – Preclinical data strongly indicate that **cenerimod**, a selective sphingosine-1-phosphate receptor type 1 (S1P1) modulator, is significantly more effective than a placebo in ameliorating lupus nephritis. In a key study utilizing the MRL/lpr mouse model, which mirrors human systemic lupus erythematosus (SLE) and its associated kidney damage, **cenerimod** treatment led to marked improvements in renal function, reduced immune cell infiltration in the kidneys, and increased survival rates compared to the vehicle-treated control group.^{[1][2][3]}

Cenerimod's mechanism of action involves modulating the S1P1 receptor, which plays a crucial role in regulating the migration of lymphocytes from lymphoid tissues.^[4] By acting on this receptor, **cenerimod** effectively sequesters lymphocytes within these tissues, preventing them from infiltrating and causing damage to organs such as the kidneys.^[4] This targeted immunomodulation addresses a core aspect of SLE pathogenesis: the aberrant activation and migration of autoreactive lymphocytes.

Quantitative Analysis of Preclinical Efficacy

The following tables summarize the key quantitative outcomes from the preclinical evaluation of **cenerimod** versus placebo in the MRL/lpr lupus mouse model.

Table 1: Effect of **Cenerimod** on Circulating Lymphocytes

Lymphocyte Subtype	Vehicle (Control)	Cenerimod	Percentage Reduction
CD19+ B Lymphocytes	Baseline	Significantly Reduced	-78.9%
CD4+ T Lymphocytes	Baseline	Significantly Reduced	-98.9%
CD8+ T Lymphocytes	Baseline	Significantly Reduced	-90.4%

Table 2: Impact of **Cenerimod** on Renal Function and Pathology

Parameter	Vehicle (Control)	Cenerimod	Outcome
Proteinuria (Urine Albumin/Creatinine Ratio)	Elevated	Significantly Decreased	Improved Kidney Function
Kidney Weight	Increased	25% Decrease	Reduced Inflammation and Swelling
Kidney T-cell Infiltrates	Present	Significantly Reduced	Decreased Immune-mediated Damage
Histological Damage Severity	High	Significantly Lower	Amelioration of Glomerulonephritis

Table 3: Survival Rate and Systemic Disease Markers

Parameter	Vehicle (Control)	Cenerimod	Outcome
Survival Rate (at 11 weeks)	70% (6/20 mice died)	100% (all mice alive)	Increased Overall Survival
Anti-dsDNA Antibody Titers	Elevated	Lower Titers	Reduction in Autoantibodies
Inflammatory Cytokines	Elevated	Reduced Levels	Attenuation of Systemic Inflammation

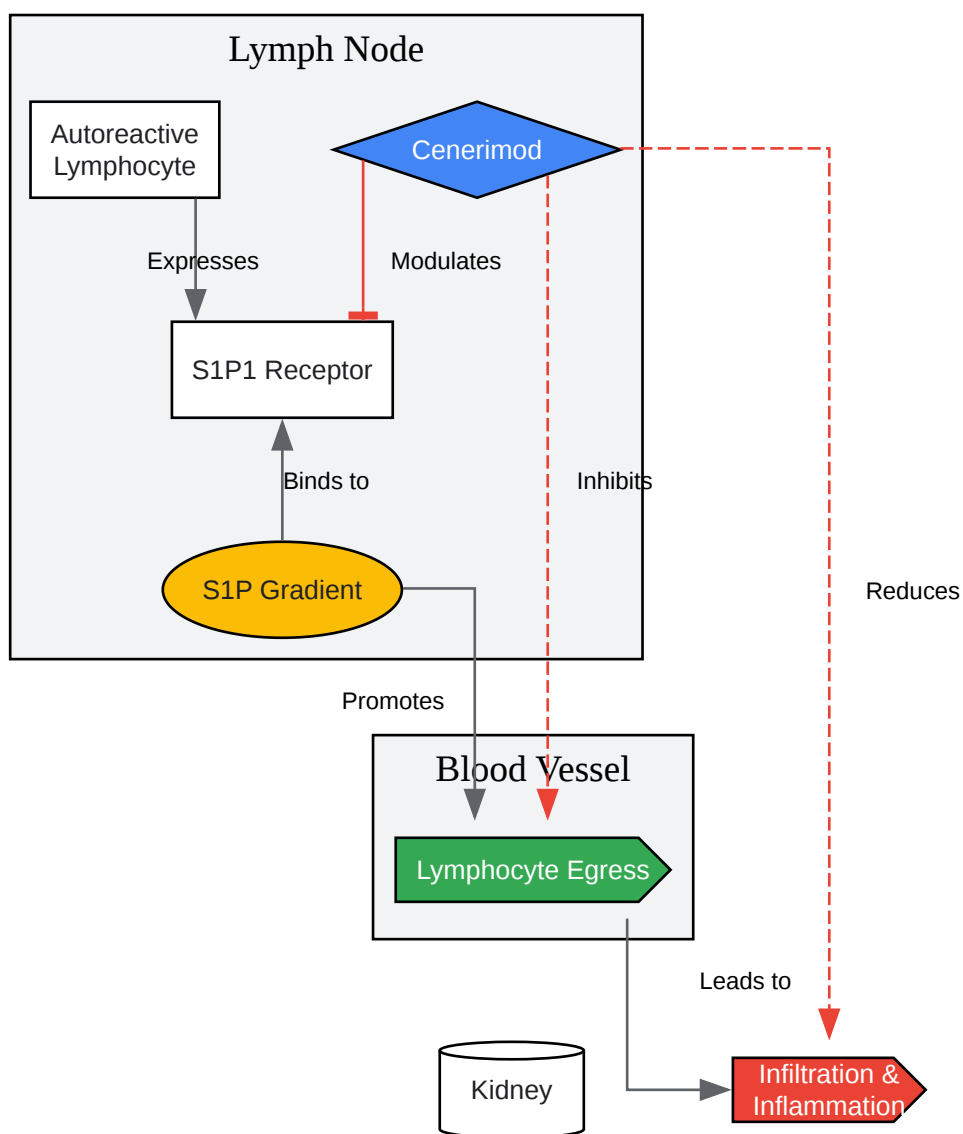
Experimental Protocols

MRL/lpr Mouse Model Study

- Animal Model: Female MRL/lpr mice, a well-established model for studying SLE and lupus nephritis, were used.
- Treatment Initiation: Treatment began when the mice were seven weeks old, an age at which B-cell abnormalities are already detectable.
- Administration: **Cenerimod** was administered as a food admix, while the control group received a vehicle (placebo) food admix.
- Study Duration and Endpoint: The study was designed to conclude when at least 20% morbidity/mortality was observed in one of the groups. This endpoint was reached at the 11th week of treatment in the vehicle group.
- Assessments:
 - Lymphocyte Counts: Blood samples were collected at the end of the treatment period, and B and T lymphocyte populations were quantified using flow cytometry.
 - Kidney Function: Proteinuria was assessed by measuring the urine albumin to creatinine ratio.
 - Histopathology: Kidneys were harvested for histological analysis to evaluate the extent of immune cell infiltration and tissue damage.
 - Survival: Mortality was monitored throughout the study.

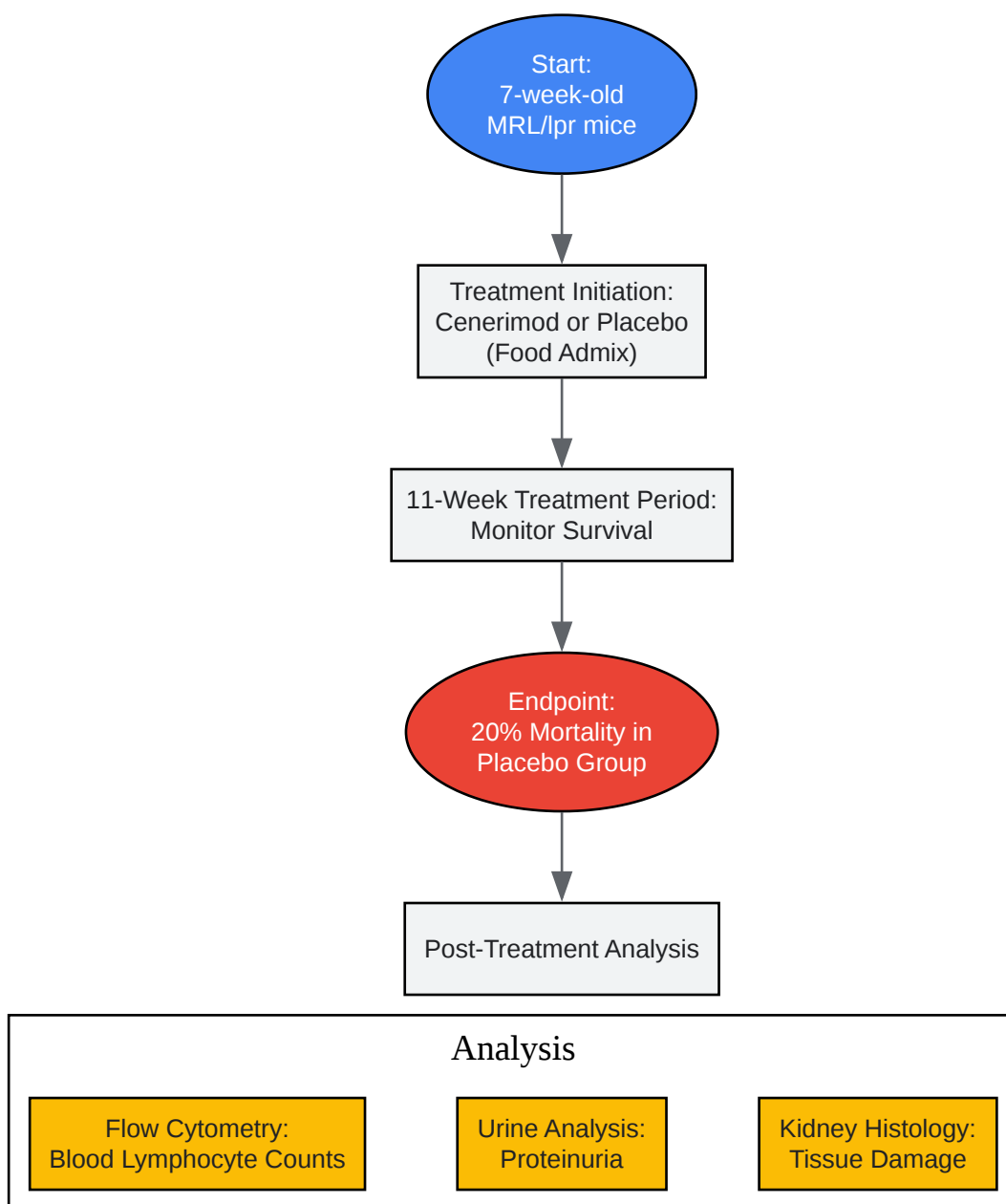
Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of **Cenerimod** and the experimental workflow of the preclinical study.



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Caption: **Cenerimod**'s mechanism of action in preventing lymphocyte egress.



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Caption: Experimental workflow for the preclinical assessment of **Cenerimod**.

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